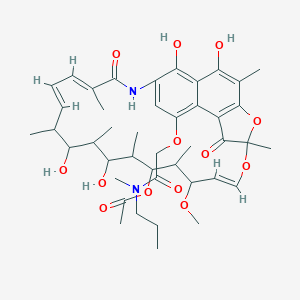
Rifamycin B methylpropylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rifamycin B methylpropylamide is a useful research compound. Its molecular formula is C43H58N2O13 and its molecular weight is 810.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Treatment of Tuberculosis
Rifamycin derivatives, including methylpropylamide, are primarily used in the treatment of tuberculosis (TB). They inhibit bacterial RNA synthesis by binding to the beta-subunit of DNA-dependent RNA polymerase, effectively killing Mycobacterium tuberculosis and preventing its replication .
Clinical Efficacy:
- First-line treatment: Rifamycin B methylpropylamide can be utilized as part of multi-drug regimens for TB, often combined with isoniazid and pyrazinamide.
- Resistance Management: The compound's role in combination therapy helps mitigate the development of drug resistance, a significant concern in TB treatment .
Leprosy Treatment
The compound is also effective against Mycobacterium leprae, the causative agent of leprosy. Rifamycin derivatives are integral to multidrug therapy protocols that include dapsone and clofazimine to prevent resistance .
Traveler's Diarrhea
This compound has shown efficacy in treating traveler's diarrhea caused by Escherichia coli. Its use in this context highlights its broad-spectrum antibacterial properties .
Efficacy Against Mycobacterial Infections
A study demonstrated that rifamycin derivatives, including methylpropylamide, significantly reduced bacterial load in animal models infected with Mycobacterium abscessus, suggesting potential for treating resistant strains .
In Vivo Studies
In vivo assessments using zebrafish models indicated that this compound exhibited comparable survival rates to established treatments like rifabutin and rifampicin against mycobacterial infections, showcasing its therapeutic promise .
Propriétés
Numéro CAS |
16784-10-4 |
|---|---|
Formule moléculaire |
C43H58N2O13 |
Poids moléculaire |
810.9 g/mol |
Nom IUPAC |
[(9E,19E,21E)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-27-[2-[methyl(propyl)amino]-2-oxoethoxy]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H58N2O13/c1-12-17-45(10)31(47)20-55-30-19-28-38(51)33-32(30)34-40(26(7)37(33)50)58-43(9,41(34)52)56-18-16-29(54-11)23(4)39(57-27(8)46)25(6)36(49)24(5)35(48)21(2)14-13-15-22(3)42(53)44-28/h13-16,18-19,21,23-25,29,35-36,39,48-51H,12,17,20H2,1-11H3,(H,44,53)/b14-13+,18-16+,22-15+ |
Clé InChI |
RCRKUTFIUCSOQL-UCYGXLJSSA-N |
SMILES |
CCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O |
SMILES isomérique |
CCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O |
SMILES canonique |
CCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















